molecular formula C10H11ClN2O2 B1425285 2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride CAS No. 1216442-86-2

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride

Cat. No. B1425285
M. Wt: 226.66 g/mol
InChI Key: LUFUVVBJZZXRAL-UHFFFAOYSA-N
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Description

“2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride” is a chemical compound with the empirical formula C10H11ClN2O2 . It is a solid substance . The IUPAC name for this compound is (8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been a topic of interest in recent years . One effective method involves a pseudo three-component reaction between 2-aminopyridines and two molecules of acetophenones, catalyzed by p-toluenesulfonic acid (pTSA) or sulfuric acid .


Molecular Structure Analysis

The molecular weight of “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride” is 226.66 . The InChI code for this compound is 1S/C10H10N2O2.ClH/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12;/h2-4,6H,5H2,1H3,(H,13,14);1H .


Chemical Reactions Analysis

The transformation of this compound is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .


Physical And Chemical Properties Analysis

The physical form of “2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride” is solid .

Scientific Research Applications

Heterocyclic Compound Chemistry and Applications

Heterocyclic compounds, especially those containing imidazole and pyridine rings, play a crucial role in the development of various chemical and biological applications. These compounds are integral in the design and synthesis of ligands that form complex compounds with distinct spectroscopic, structural, magnetic, biological, and electrochemical properties. For example, Boča et al. (2011) reviewed the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes, highlighting their preparation, properties, and potential blind spots for future investigation (Boča, Jameson, & Linert, 2011).

Biological and Medicinal Applications

Heterocyclic aromatic amines, such as PhIP, have been explored for their biological effects, including carcinogenic potential, underscoring the importance of analyzing their bioactivated metabolites in biological matrices, foodstuffs, and beverages. Teunissen et al. (2010) provided an extensive review on the analysis of PhIP and its metabolites, emphasizing the need for sensitive and selective analytical techniques (Teunissen, Rosing, Schinkel, Schellens, & Beijnen, 2010).

Optical Sensors and Material Science

The development of optical sensors based on heterocyclic compounds is another significant application area. Jindal and Kaur (2021) discussed the use of pyrimidine derivatives in creating optical sensors, highlighting their broad range of biological and medicinal applications due to their ability to form coordination and hydrogen bonds, which makes them suitable as sensing probes (Jindal & Kaur, 2021).

Environmental and Analytical Chemistry

The fate and behavior of parabens, which are esters of para-hydroxybenzoic acid similar in some respects to the functional groups in heterocyclic compounds, have been studied in aquatic environments. Haman et al. (2015) reviewed the occurrence, fate, and behavior of parabens, noting their ubiquity in surface water and sediments and highlighting the need for comprehensive toxicity information (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2.ClH/c1-7-3-2-4-12-6-8(5-9(13)14)11-10(7)12;/h2-4,6H,5H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFUVVBJZZXRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{8-Methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride

CAS RN

1216442-86-2
Record name 2-{8-methylimidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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